molecular formula C14H12N2 B1588359 2-phenyl-1H-indol-5-amine CAS No. 6855-64-7

2-phenyl-1H-indol-5-amine

Cat. No. B1588359
CAS RN: 6855-64-7
M. Wt: 208.26 g/mol
InChI Key: BQXQPVNUVFCTJS-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indol-5-amine is an organic compound with the molecular weight of 208.26 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere . The compound is used in various chemical reactions and has potential biological applications .


Synthesis Analysis

The synthesis of 2-phenyl-1H-indol-5-amine involves a one-pot domino synthesis from readily available 2-(2-bromophenyl)acetonitriles . The overall protocol involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .


Molecular Structure Analysis

The molecular structure of 2-phenyl-1H-indol-5-amine is represented by the linear formula C14H12N2 . The InChI code for the compound is 1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo . The compound also exhibits reactivity in the presence of aryl halides .


Physical And Chemical Properties Analysis

2-Phenyl-1H-indol-5-amine is a solid at room temperature . It has a molecular weight of 208.26 . The compound should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Enantioselective Catalysis and Synthesis

The indole framework is recognized for its significance across various natural isolates and medicinal agents. Research highlights the development of a chiral amine catalyst facilitating the conjugate addition of indole systems to alpha,beta-unsaturated aldehydes with high yield and enantiocontrol. This process is instrumental in the enantioselective synthesis of biomedically relevant molecules, such as COX-2 inhibitors (J. Austin & D. MacMillan, 2002).

Novel Synthetic Routes

Innovative one-pot aminobenzylation methods using simple toluene derivatives have been introduced, offering rapid access to amines. This methodology extends to the creation of 2-aryl-substituted indoline derivatives, showcasing the versatility of toluene derivatives in synthesizing valuable 1,2-diarylethylamine compounds (Zhiting Wang et al., 2018).

Physicochemical Properties

Studies on the solubility of 2-phenyl-1H-indole in various organic solvents have been conducted, providing insights into its solubility trends with temperature changes. This research is critical for understanding its behavior in different solvents, aiding in organic syntheses and material science applications (Jinqiang Liu et al., 2020).

Advanced Organic Transformations

Research into catalyst-free hydroxyalkylation of phenylthiophen-2-amine demonstrates the potential for metal- and catalyst-free methodologies in synthesizing complex molecules. Such innovations highlight the move towards more sustainable and economical chemical syntheses (Valentin Duvauchelle et al., 2022).

Antidiabetic Agents Development

The synthesis of new indole-based hybrid scaffolds with N-substituted acetamides exhibits significant antidiabetic potential via α-glucosidase enzyme inhibition. This showcases the role of 2-phenyl-1H-indol-5-amine derivatives in developing potential therapeutic agents (M. Nazir et al., 2018).

Heterocyclic Amines Detection

The development of innovative sample preparation and analysis methods for detecting heterocyclic aromatic amines in biological samples underlines the importance of 2-phenyl-1H-indol-5-amine in environmental and food safety research (Leidy B Agudelo Mesa et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Indole derivatives, such as 2-phenyl-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have been used in the treatment of various disorders .

properties

IUPAC Name

2-phenyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXQPVNUVFCTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431564
Record name 2-phenyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-1H-indol-5-amine

CAS RN

6855-64-7
Record name 2-phenyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-2-phenyl-1H-indole (2.83 g, 0.01 mol) in MeOH (30 mL) was added Raney Ni (510 mg) under nitrogen atmosphere. The mixture was stirred under hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst was filtered through a Celite pad and the filtrate was evaporated under vacuum to give the crude product, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate=5/1) to give 2-phenyl-1H-indol-5-amine (1.6 g, 77%). 1H NMR (400 MHz, CDCl3) δ 7.76 (d, J=7.6 Hz, 2H), 7.39 (t, J=7.6 Hz, 2H), 7.24 (t, J=7.6 Hz, 1H), 7.07 (d, J=8.4 Hz, 1H), 6.64 (d, J=1.6 Hz, 1H), 6.60 (d, J=1.2 Hz, 1H), 6.48 (dd, J=2.0, 8.4 Hz, 1H), 4.48 (brs, 2H); MS (ESI) m/e (M+H+) 209.0.
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
510 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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